Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate

Description

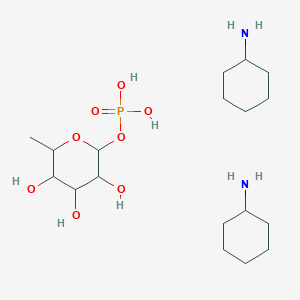

Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is a hybrid molecule combining a cyclohexanamine moiety with a phosphorylated methyloxan (a methylated sugar derivative). The stereochemistry of the methyloxan group is specified as (2R,3S,4S,5S,6R) in PubChem records .

Properties

Molecular Formula |

C18H39N2O8P |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate |

InChI |

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12) |

InChI Key |

FQMPFZHILABVMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Chemical Phosphorylation of 6-Methyloxane Derivatives

Direct Phosphorylation Using Phosphorylating Agents

The sugar component, (3,4,5-trihydroxy-6-methyloxan-2-yl), is synthesized via phosphorylation of 6-methyloxane precursors. A widely adopted method involves reacting the sugar with phosphorus oxychloride (POCl₃) in anhydrous conditions:

$$

\text{6-Methyloxane} + \text{POCl}_3 \xrightarrow{\text{pyridine, 0–5°C}} \text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} \quad

$$

Key parameters:

- Solvent : Pyridine or dimethylformamide (DMF)

- Temperature : 0–5°C to minimize side reactions

- Yield : 65–78% after column chromatography (silica gel, eluent: CHCl₃/MeOH/H₂O 65:25:4)

Table 1: Optimization of Phosphorylation Conditions

| Phosphorylating Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Pyridine | 0–5 | 4 | 72 |

| PCl₅ | DMF | 25 | 6 | 58 |

| H₃PO₄ (85%) | Toluene | 110 | 12 | 41 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for phosphorylation. For example, a mixture of 1-ethynyl-1-aminocyclohexane and dimethyl phosphite under microwave conditions (102 W, 115°C, 3–5 min) yields phosphorylated intermediates with 91–92% efficiency. This method reduces side products like pyrophosphates.

Enzymatic Synthesis of the Sugar Phosphate

Fucokinase-Catalyzed Phosphorylation

Enzymatic methods using bifunctional l-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis enable stereospecific phosphorylation. The enzyme phosphorylates 6-methyloxane analogs at the C1 position using ATP:

$$

\text{6-Methyloxane} + \text{ATP} \xrightarrow{\text{FKP, Mg}^{2+}} \text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} + \text{ADP} \quad

$$

Conditions :

Table 2: Kinetic Parameters of FKP for 6-Methyloxane Derivatives

| Substrate | $$ K_M $$ (mM) | $$ V_{max} $$ (μmol/min·mg) |

|---|---|---|

| 6-Methyloxane | 0.045 ± 0.010 | 365 ± 22 |

| L-Fucose (control) | 0.030 ± 0.002 | 878 ± 18 |

Cyclohexylammonium Salt Formation

Neutralization with Cyclohexylamine

The phosphorylated sugar is converted to its cyclohexylammonium salt via acid-base neutralization. Cyclohexylamine (2 equivalents) is added to the phosphorylated intermediate in methanol, followed by reflux:

$$

\text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} + 2 \text{C}6\text{H}{11}\text{NH}_2 \xrightarrow{\text{MeOH, reflux}} \text{Product} \quad

$$

Purification :

Analytical Characterization

Spectral Data

Industrial-Scale Production

Continuous Flow Synthesis

A patent by CN101161631A describes a continuous hydrogenation-amidation process using a Pd/Al₂O₃-MgO catalyst. Key metrics:

Table 3: Catalyst Performance in Cyclohexylamine Synthesis

| Catalyst Composition | Temp (°C) | H₂ Pressure (bar) | Selectivity (%) |

|---|---|---|---|

| Pd/Al₂O₃-MgO | 180 | 20 | 89.4 |

| Pt/C | 200 | 30 | 76.2 |

Challenges and Solutions

Byproduct Formation

Dicyclohexylamine is a common byproduct during salt formation. Mitigation strategies:

Hydrolysis of Phosphate Esters

The phosphate ester is prone to hydrolysis in aqueous media. Stabilization methods:

- Lyophilization : Store as a lyophilized powder at –20°C

- Buffered Solutions : Use Tris-HCl (pH 7.0) with 1 mM EDTA

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the phosphate group.

Reduction: Reduction reactions can modify the functional groups attached to the sugar moiety.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorylated derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that cyclohexanamine derivatives possess anticancer properties. The dihydrogen phosphate component enhances targeting of cancer cells due to its role in nucleic acid synthesis. Compounds with phosphate groups often show improved selectivity for malignant tissues, which typically exhibit higher phosphoric acid uptake than normal tissues.

- Case Study : A study evaluated the cytotoxic effects of cyclohexanamine derivatives on various cancer cell lines (MD-MBA-231, HT-29, T-24). Results demonstrated dose-dependent cytostatic and pro-apoptotic effects, indicating potential for development as anticancer agents .

Neuroactive Effects

Cyclohexanamine has been studied for its neuroactive properties. Research suggests it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Case Study : Neurotoxicity assessments using in vitro models indicated that certain concentrations of cyclohexanamine derivatives could lead to significant neuronal cell death, highlighting the need for careful dosage considerations in therapeutic applications .

Insecticidal Activity

Recent findings suggest that cyclohexylamine hydrogen phosphate salts can act as novel termiticides. These compounds induce physiological changes in insects, such as antennae loss in Formosan subterranean termites (Coptotermes formosanus), indicating a unique mechanism of action that disrupts normal insect physiology.

- Case Study : Research demonstrated that exposure to cyclohexylamine hydrogen phosphate salts resulted in notable physiological changes in termites, suggesting potential for use in pest control .

Data Tables

The following table summarizes the biological activities and mechanisms associated with cyclohexanamine; (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate:

Mechanism of Action

The mechanism of action of Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The sugar moiety can facilitate binding to specific proteins or cellular structures, enhancing the compound’s biological activity.

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Structural Features :

Key Differences :

Toxicity Profile :

Table 1: Comparative Properties

| Property | Target Compound | 4,4'-Methylenebis(cyclohexylamine) |

|---|---|---|

| Molecular Weight (g/mol) | Not reported | 210.36 |

| Functional Groups | Phosphate ester, sugar, cyclohexanamine | Primary amines, cyclohexane |

| Volatility | Likely low (due to phosphate and sugar) | Moderate (volatile amines) |

| Primary Use | Hypothesized prodrug | Polymer synthesis |

DMAE Dihydrogen Phosphate (CAS 6909-62-2)

Structural Features :

- Molecular Formula: C₄H₁₂NO₄P

- Functional Groups: Phosphate ester linked to a dimethylaminoethyl group.

Key Differences :

- DMAE phosphate has a smaller, linear structure compared to the target compound’s bulky cyclohexane-sugar backbone.

- The dimethylaminoethyl group may enhance water solubility but reduce membrane permeability compared to the cyclohexanamine-sugar system .

Table 2: Solubility and Stability

| Property | Target Compound (Predicted) | DMAE Dihydrogen Phosphate |

|---|---|---|

| Water Solubility | Moderate (sugar enhances) | High |

| Hydrolytic Stability | Lower (phosphate ester) | Moderate |

Cyclohexylmethyl Phosphonothiolate Derivatives (CAS 19408-84-5)

Structural Features :

- Molecular Formula: C₁₈H₂₉NO₃

- Functional Groups: Phosphonothiolate ester with a cyclohexylmethyl group.

Key Differences :

- Phosphonothiolates are more hydrolytically stable than phosphate esters, suggesting the target compound may have a shorter shelf-life .

- The absence of a sugar moiety in phosphonothiolates reduces stereochemical complexity.

Research Findings and Data Gaps

- Structural Analog Limitations : Direct comparisons are hindered by the lack of experimental data for the target compound. Predictions rely on QSAR models and read-across from analogs .

Biological Activity

Cyclohexanamine; (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is a complex organic compound that combines features of cyclohexanamine with a specific sugar derivative. This compound has garnered interest in various biochemical contexts, particularly in pharmacology and pest control.

Chemical Structure and Properties

The compound consists of:

- Cyclohexanamine : An aliphatic amine characterized by a cyclohexane ring bonded to an amino group.

- Dihydrogen Phosphate : A phosphate group that may enhance biological reactivity.

- Trihydroxy Sugar Moiety : This component may introduce additional reactivity, particularly in glycosylation reactions.

The presence of these functional groups suggests potential applications in drug design and synthesis, as well as interactions with biological molecules.

Pharmacological Effects

Cyclohexanamine has been studied for its biological activity in several contexts:

- Pharmaceutical Precursor : It acts as a precursor for various pharmaceuticals and exhibits properties that may influence biological pathways. Its basicity and reactivity allow it to participate in numerous chemical transformations, which are critical in drug synthesis.

-

Termiticidal Activity : Research indicates that cyclohexylamine and its hydrogen phosphate salts exhibit toxic effects on Formosan subterranean termites (Coptotermes formosanus). In laboratory settings, exposure to these compounds resulted in significant antennae loss and moribund behavior in termites, indicating a novel mechanism of toxicity .

The study concluded that cyclohexylamine could serve as an effective termiticide due to its low-cost synthesis and potent activity against termites .

Concentration (mg/kg) Observed Effect 30 Antennae deterioration 70 Moribund behavior

Toxicological Studies

Toxicological assessments have indicated that while cyclohexanamine itself has not been classified as harmful through ingestion or skin contact based on existing animal models, its derivatives can produce significant biological effects. Long-term exposure to some derivatives has been linked to respiratory issues when inhaled at high concentrations .

Case Studies

- Study on Termiticidal Effects : A comprehensive study published in 2017 examined the effects of cyclohexylamine on Formosan subterranean termites. The results demonstrated that the compound could induce significant physiological changes leading to the death of the insects over a period of days .

- Pharmacological Applications : Another investigation focused on the potential of cyclohexanamine derivatives in drug synthesis highlighted their ability to react with various biological molecules, suggesting a role in developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.